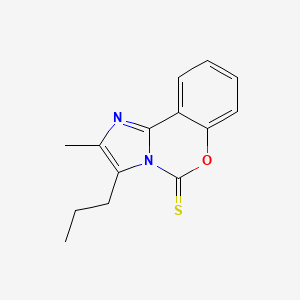
Losartan-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan-d2 is a deuterated form of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension and diabetic nephropathy. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of losartan-d2 involves several key steps, starting with the preparation of the two main intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The final step involves the formation of the tetrazole ring using sodium azide and triethylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of green chemistry principles to minimize waste and improve yield. Key steps include the use of environmentally friendly solvents and catalysts, as well as efficient purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Losartan-d2 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation and alkylation reactions to modify the biphenyl and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, amines, and halogenated compounds, which can be further utilized in medicinal chemistry research .
Wissenschaftliche Forschungsanwendungen
Losartan-d2 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of losartan.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic benefits in treating hypertension, heart failure, and kidney diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Losartan-d2 exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptors, which are involved in the regulation of blood pressure and fluid balance. By inhibiting the binding of angiotensin II to these receptors, this compound reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to a decrease in blood pressure . The molecular targets include the AT1 receptors in various tissues, such as the heart, kidneys, and blood vessels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Telmisartan: Another angiotensin II receptor antagonist with a longer half-life and higher affinity for AT1 receptors.
Irbesartan: Known for its efficacy in reducing blood pressure and protecting kidney function in diabetic patients.
Valsartan: Similar to losartan but with a different pharmacokinetic profile and dosing regimen
Uniqueness of Losartan-d2
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated losartan. This can lead to improved therapeutic outcomes and reduced dosing frequency .
Eigenschaften
Molekularformel |
C22H23ClN6O |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-dideuteriomethanol |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i14D2 |
InChI-Schlüssel |
PSIFNNKUMBGKDQ-FNHLFAINSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=C(N=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)Cl)O |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


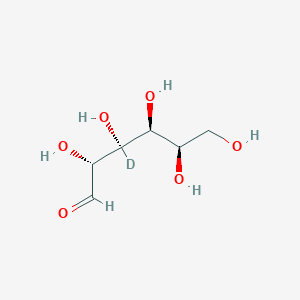
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
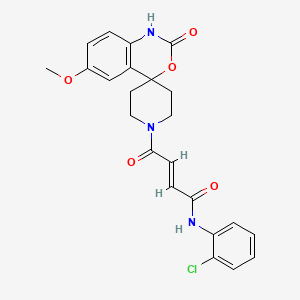
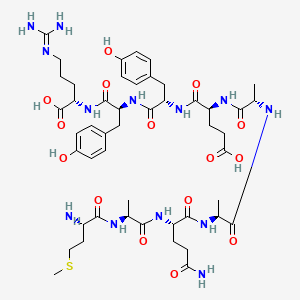

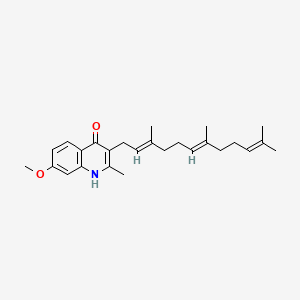
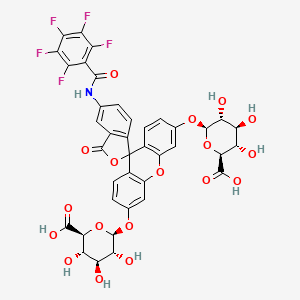
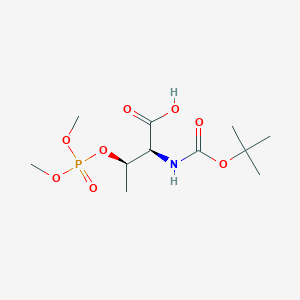
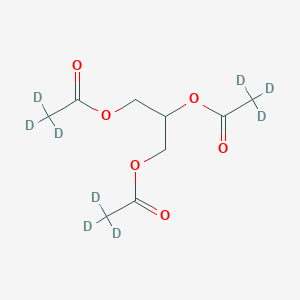
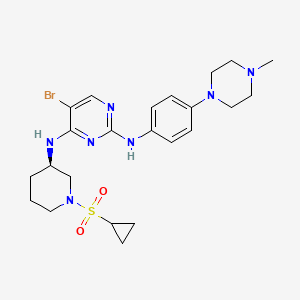

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
